Cas no 2274535-77-0 (6-Fluoro-2-(methylamino)-3-nitrobenzonitrile)
6-Fluoro-2-(methylamino)-3-nitrobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 2274535-77-0
- 6-Fluoro-2-(methylamino)-3-nitrobenzonitrile
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- Inchi: 1S/C8H6FN3O2/c1-11-8-5(4-10)6(9)2-3-7(8)12(13)14/h2-3,11H,1H3
- InChI Key: QPCBRIBPFYDABZ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=C(C=1C#N)NC)[N+](=O)[O-]
Computed Properties
- Exact Mass: 195.04440460g/mol
- Monoisotopic Mass: 195.04440460g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 81.6Ų
6-Fluoro-2-(methylamino)-3-nitrobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F203080-250mg |
6-Fluoro-2-(methylamino)-3-nitrobenzonitrile |
2274535-77-0 | 250mg |
$ 435.00 | 2022-06-05 | ||
| TRC | F203080-500mg |
6-Fluoro-2-(methylamino)-3-nitrobenzonitrile |
2274535-77-0 | 500mg |
$ 720.00 | 2022-06-05 |
6-Fluoro-2-(methylamino)-3-nitrobenzonitrile Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 6-Fluoro-2-(methylamino)-3-nitrobenzonitrile
Comprehensive Overview of 6-Fluoro-2-(methylamino)-3-nitrobenzonitrile (CAS No. 2274535-77-0)
6-Fluoro-2-(methylamino)-3-nitrobenzonitrile (CAS No. 2274535-77-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This nitrile derivative, characterized by its fluoro and nitro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules. Its unique structural features make it a valuable building block for drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents. Researchers are increasingly exploring its potential in addressing drug-resistant infections and cancer therapeutics, aligning with current global health priorities.
The compound's methylamino moiety enhances its reactivity, enabling diverse chemical transformations. Recent studies highlight its role in structure-activity relationship (SAR) studies, where subtle modifications to its scaffold yield compounds with improved pharmacokinetic properties. As the demand for small-molecule drugs grows, 6-Fluoro-2-(methylamino)-3-nitrobenzonitrile has emerged as a key player in fragment-based drug design (FBDD). Its compatibility with click chemistry and cross-coupling reactions further expands its utility in medicinal chemistry.
From an industrial perspective, this compound aligns with trends in green chemistry and sustainable synthesis. Manufacturers are optimizing routes to produce it with minimal waste, leveraging catalytic processes and biodegradable solvents. These advancements address growing concerns about environmental impact in chemical production, a topic frequently searched in academic and regulatory circles. Analytical techniques like HPLC-MS and NMR spectroscopy ensure high purity (>98%), meeting stringent standards for preclinical research.
In agrochemical applications, derivatives of 6-Fluoro-2-(methylamino)-3-nitrobenzonitrile show promise as pesticide intermediates. Its nitro-aromatic core contributes to herbicidal activity, sparking interest in developing next-generation crop protection agents. This resonates with the agricultural sector's focus on food security and sustainable farming—hot topics in global forums. Patent analyses reveal growing IP activity around related structures, indicating commercial potential.
Quality control protocols for CAS No. 2274535-77-0 emphasize genotoxic impurity monitoring, reflecting regulatory emphasis on ICH guidelines. Storage recommendations typically specify ambient conditions with desiccants to maintain stability. These operational details are crucial for researchers who frequently search for compound handling best practices in laboratory settings.
Emerging computational approaches, including AI-assisted molecular modeling, are being applied to predict the behavior of this compound and its derivatives. Such innovations accelerate hit-to-lead optimization cycles—a frequent pain point discussed in drug development communities. The compound's logP and hydrogen bonding capacity make it particularly interesting for bioavailability studies.
Supply chain data indicates rising demand for 6-Fluoro-2-(methylamino)-3-nitrobenzonitrile across North America and Asia-Pacific research hubs. Suppliers are responding with just-in-time inventory models and custom synthesis services to meet diverse project requirements. These market dynamics reflect broader trends in research chemical procurement strategies.
Future research directions may explore its application in proteolysis targeting chimeras (PROTACs) and covalent inhibitor design—areas generating substantial scientific interest. As synthetic methodologies advance, this compound's role in high-throughput screening libraries will likely expand, cementing its position in modern drug discovery workflows.
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